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C.I.Acid Blue 233

Cat. No.: B1172105
CAS No.: 12234-68-3
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Description

Overview of Acid Dyes and Their Significance in Industrial and Environmental Contexts

Acid dyes are a class of water-soluble, anionic dyes valued for their ability to produce vibrant, long-lasting colors. researchgate.networlddyevariety.com Their name is derived not from their own pH, but from the requirement of an acidic dye bath (low pH) to be effectively applied to substrates. researchgate.netmdpi.com This acidic environment protonates the amino groups in protein and polyamide fibers, creating cationic sites that form strong ionic bonds with the anionic dye molecules. mdpi.com

Industrial Significance: Industrially, acid dyes are indispensable for coloring protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon. researchgate.networlddyevariety.com Their applications are widespread across numerous sectors:

Textile Industry: This is the primary consumer, using acid dyes for apparel, upholstery, and carpets due to their brilliant shades and good lightfastness. worlddyevariety.comchemicalbook.com

Leather Industry: Acid dyes are crucial for coloring leather goods, including footwear, garments, and accessories, providing rich and durable colors. worlddyevariety.com

Other Applications: They also find use in the coloration of paper, cosmetics, and even food products. researchgate.networlddyevariety.comresearchgate.net

The table below summarizes the primary industrial applications of acid dyes.

Industrial Applications of Acid Dyes
Industry Sector Specific Applications
Textile Dyeing of wool, silk, nylon, and blended fabrics for clothing and home furnishings. worlddyevariety.com
Leather Coloring of footwear, bags, belts, and upholstery. worlddyevariety.com
Paper Coloration of specialty papers. researchgate.net
Food & Cosmetics Used as approved colorants in various products. researchgate.networlddyevariety.com
Environmental Context:neptjournal.comnih.govresearchgate.netneptjournal.comresearchgate.netresearchgate.netnih.govresearchgate.net

Classification and Structural Characteristics of C.I. Acid Blue 233 as an Acid Dye

Acid dyes are generally classified based on their core chemical structure, which determines their color and properties. The major classes include:

Azo Dyes: Characterized by one or more azo groups (-N=N-), this is the largest and most diverse class of dyes.

Anthraquinone (B42736) Dyes: These dyes are based on the 9,10-anthraquinone structure. They are known for their good fastness to light and include many bright blue and green dyes, such as C.I. Acid Blue 23. worlddyevariety.com

Triarylmethane Dyes: Based on the triarylmethane structure, this class is known for producing exceptionally bright and intense colors, though they may have poorer lightfastness compared to other classes. C.I. Acid Blue 3 is an example from this class. worlddyevariety.com

Metal-Complex Dyes: These are structures (often azo dyes) that are complexed with a metal ion, typically chromium or cobalt. This complexation generally improves the dye's fastness properties. mdpi.com

Without a confirmed structure, C.I. Acid Blue 233 cannot be definitively placed into one of these categories. Its properties and applications would be dictated by its specific molecular framework, including the nature of its chromophore (the color-giving part of the molecule) and the number and position of its water-solubilizing sulfonic acid (-SO₃H) groups.

Rationale for Advanced Academic Inquiry into Specific Dye Compounds

Advanced academic inquiry into specific dye compounds like C.I. Acid Blue 233 is driven by several key factors spanning industrial, environmental, and forensic sciences.

Environmental Impact and Remediation: A primary motivation for research is to understand and mitigate the environmental footprint of dyes. Studies on specific compounds, such as C.I. Acid Blue 9 and C.I. Acid Blue 25, investigate their degradation pathways and the efficacy of various remediation techniques like Fenton oxidation, photocatalysis, and adsorption on different materials. researchgate.netmdpi.comneptjournal.com This research is essential for developing effective wastewater treatment strategies.

Improving Synthesis and Application: Research is aimed at developing cleaner and more efficient synthesis routes for dyes. For example, studies on C.I. Acid Blue 7 and C.I. Acid Blue 9 have explored new catalytic oxidation methods and clean production technologies to minimize waste and hazardous byproducts. google.com Furthermore, understanding the precise chemical properties of a dye can lead to optimized dyeing processes with higher fixation rates, reducing dye wastage.

Toxicology and Human Health: Investigating the potential toxicity and carcinogenicity of dyes and their degradation byproducts is a critical area of research. Regulatory bodies and academic institutions conduct studies on specific dyes, such as C.I. Direct Blue 218, to assess their health risks and establish safety guidelines. nih.gov

Forensic Science: The analysis of dyes extracted from textile fibers can be a powerful tool in forensic investigations, helping to link a suspect to a crime scene. Research in this area focuses on developing methods for the micro-extraction and separation of specific dyes, such as C.I. Acid Blue 239, from single fibers for identification. researchgate.net

Quality Control and Standardization: As demonstrated in studies of commercial dyes like C.I. Acid Black 194, different manufacturers may produce dyes under the same C.I. name but with varying compositions of active components and impurities. mdpi.com Academic research helps to develop analytical methods to identify these differences, which is crucial for ensuring color consistency and product quality in the textile industry. mdpi.com

Scope and Objectives of Research on C.I. Acid Blue 233

A review of available scientific and technical literature did not yield specific research studies focused exclusively on C.I. Acid Blue 233. However, the scope and objectives of such research, were it to be undertaken, can be inferred from the body of work on other closely related acid dyes.

The typical scope of research on a specific acid dye would encompass its entire lifecycle, from synthesis to environmental fate. The primary objectives would likely include:

Chemical Characterization: The first objective would be to fully characterize the molecule, including its definitive chemical structure, spectroscopic properties (UV-Vis, IR, NMR), and purity in commercial formulations.

Application Performance: Research would evaluate its dyeing performance on various fibers, focusing on objectives such as optimizing uptake efficiency, assessing its fastness properties (to light, washing, and rubbing), and understanding its compatibility with different dyeing auxiliaries.

Environmental Fate and Ecotoxicology: A significant objective would be to determine the dye's environmental persistence and biodegradability. Studies on dyes like Acid Blue 290 and 324 often focus on their removal from wastewater using methods like biosorption. researchgate.net Research would aim to identify the dye's degradation products and assess the toxicity of both the parent dye and its byproducts to aquatic organisms.

Development of Removal/Degradation Technologies: A key research goal would be to develop and optimize effective methods for removing the dye from industrial effluents. As seen with C.I. Acid Blue 80, this involves comparing the efficiency of various advanced oxidation processes (AOPs) or adsorption techniques. mdpi.com

In essence, a comprehensive research program on C.I. Acid Blue 233 would aim to provide a complete profile of the dye to ensure its effective industrial use while minimizing its environmental and health impacts.

Despite a comprehensive search for scientific literature and chemical data, detailed information focusing solely on the advanced synthetic methodologies and mechanistic investigations of C.I. Acid Blue 233 is not available in publicly accessible sources.

The provided outline requires specific, in-depth information regarding the reaction pathways, potential azo coupling or metal complexation mechanisms, green chemistry routes, catalytic systems, and laboratory-scale production optimization for this particular compound. Unfortunately, the chemical structure, class (e.g., azo, anthraquinone, triphenylmethane), and specific synthetic routes for C.I. Acid Blue 233 are not documented in the available literature.

General synthesis methods for acid dyes are well-established and typically involve processes such as the diazotization of an aromatic amine followed by coupling with a suitable component for azo dyes, or condensation reactions for other classes like anthraquinone dyes. theasengineers.comnih.govnih.gov Similarly, research into green and sustainable dye synthesis, including the use of novel catalytic systems and solvent engineering, is an active field. arts.ac.ukrsc.orgnih.gov However, applying this general knowledge to C.I. Acid Blue 233 without specific data on the molecule itself would be speculative and would not meet the requirement for scientifically accurate content focused exclusively on the target compound.

To generate the requested article, foundational information is required, including:

Definitive Chemical Structure: To determine if subsections on azo coupling or metal complexation are applicable.

Published Synthetic Routes: To elucidate reaction pathways and intermediate formation.

Research Papers on its Synthesis: To discuss novel methodologies, process optimization, and yield enhancement.

Without access to such specific research on C.I. Acid Blue 233, it is not possible to create the thorough and scientifically accurate article as outlined in the instructions.

Properties

CAS No.

12234-68-3

Molecular Formula

(C5H5)2V(OOCC6H5)2

Synonyms

C.I.Acid Blue 233

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of C.i. Acid Blue 233

Process Optimization and Yield Enhancement in Laboratory-Scale C.I. Acid Blue 233 Production

Influence of Reaction Parameters on Purity and Selectivity

In the synthesis of structurally similar acid dyes, precise control over reaction conditions is paramount to achieving high purity and maximizing selectivity towards the desired product. Temperature is a critical factor; elevated temperatures can increase reaction rates but may also lead to the formation of undesired by-products through side reactions or degradation of the final product. For instance, in the synthesis of other acid blue dyes, temperatures are often carefully controlled to ensure the desired sulfonation or condensation reactions proceed efficiently without causing decomposition.

The pH of the reaction medium plays a crucial role in directing the course of the synthesis. It can influence the reactivity of the starting materials and intermediates, and in many cases, specific pH ranges are required to facilitate the desired reaction pathway. For example, in reactions involving the condensation of amines with sulfonic acid derivatives, the pH must be controlled to ensure the amine is sufficiently nucleophilic while also promoting the desired substitution pattern.

Reactant ratios are another key parameter that must be optimized to ensure high selectivity and purity. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of over-substituted or other undesirable by-products. The stoichiometry of the reactants must be carefully calculated and controlled to favor the formation of C.I. Acid Blue 233.

Interactive Data Table: Hypothetical Influence of Reaction Parameters on C.I. Acid Blue 233 Synthesis

ParameterRange/ValueEffect on PurityEffect on Selectivity
TemperatureLowLower reaction rate, potentially higher purityMay favor the kinetic product
TemperatureOptimalHigh reaction rate, high purityMaximizes formation of the desired isomer
TemperatureHighIncreased by-product formation, lower purityCan lead to degradation and reduced selectivity
pHAcidicMay be required for specific reaction stepsInfluences the position of sulfonation/condensation
pHNeutralMay slow down or inhibit the reactionCan alter the reactivity of functional groups
pHBasicCan lead to unwanted side reactionsMay favor the formation of different isomers
Reactant RatioStoichiometricOptimal for minimizing unreacted starting materialsMaximizes the yield of the desired product
Reactant RatioExcess of Reactant AMay increase reaction rateCan lead to polysubstitution or other by-products
Reactant RatioExcess of Reactant BMay be necessary to drive the reactionCould result in the formation of different impurities

Role of Impurities and By-products in Synthetic Yield

Incomplete reactions are a primary source of impurities, where unreacted starting materials or intermediates remain in the final product. These can affect the color strength and shade of the dye. Side reactions, running in parallel to the main synthesis, can generate isomers or other structurally related compounds that are difficult to separate from the desired product. Over-reaction, such as the introduction of too many sulfonic acid groups, can also lead to by-products with different solubility and dyeing properties.

The presence of these impurities and by-products can significantly impact the synthetic yield in several ways. Firstly, the formation of by-products directly consumes reactants that would otherwise have formed the desired C.I. Acid Blue 233, thereby lowering the theoretical maximum yield. Secondly, impurities can interfere with the reaction process itself, potentially slowing down the reaction rate or even catalyzing undesirable side reactions.

Spectroscopic and Advanced Analytical Characterization of C.i. Acid Blue 233 and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Conformation and Purity

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of synthetic dyes and the identification of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the precise molecular structure of organic compounds. For a molecule like C.I. Acid Blue 233, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Advanced 2D NMR techniques are crucial for assembling the complete structure. ajol.info

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the connectivity of proton networks within the aromatic rings and aliphatic side chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings (2-4 bonds) between protons and carbons, which is essential for connecting different structural fragments and confirming the substitution pattern on the anthraquinone (B42736) core. ajol.info

For sulfonated anthraquinone dyes, NMR analysis is typically conducted in a suitable deuterated solvent like DMSO-d₆. asianpubs.org The resulting spectra would allow for the complete assignment of all proton and carbon signals, confirming the identity of the dye and revealing the presence of any isomeric impurities or synthesis by-products.

Table 1: Typical NMR Data Ranges for Anthraquinone Dyes

Technique Nucleus Structural Fragment Typical Chemical Shift (ppm)
¹H NMR ¹H Aromatic Protons (Anthraquinone) 7.0 - 9.0
¹H NMR ¹H Amine Protons (-NH) 3.0 - 5.0
¹H NMR ¹H Acetyl Protons (-COCH₃) 2.0 - 2.5
¹³C NMR ¹³C Carbonyl Carbons (C=O) 180 - 190

Note: Data is representative of the anthraquinone class of dyes as specific published data for C.I. Acid Blue 233 is limited.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For sulfonated dyes like Acid Blue 233, electrospray ionization (ESI) in negative ion mode is the most common technique, as the sulfonic acid groups are readily deprotonated. upce.cz

The analysis provides a high-accuracy mass of the parent ion, typically observed as [M-H]⁻ or multiply charged ions like [M-2H]²⁻ for disulfonated compounds. upce.czresearchgate.net Tandem mass spectrometry (MS/MS) is then used to induce fragmentation by colliding the parent ion with an inert gas. The resulting product ions are characteristic of the dye's structure. For sulfonated anthraquinones, common fragmentation patterns include:

Loss of SO₂ or SO₃: A characteristic loss of 64 amu (SO₂) or 80 amu ([SO₃]⁻) from the sulfonate group is a key indicator of this class of dye. researchgate.netupce.cz

Cleavage of Side Chains: Fragmentation of the bonds connecting substituents to the anthraquinone core helps to identify the nature and position of these groups. researchgate.net

These fragmentation patterns serve as a fingerprint, allowing for the differentiation between isomers and the identification of unknown dyes within a sample. researchgate.net

Table 2: Common Ions in ESI-MS of Sulfonated Anthraquinone Dyes

Ion Type Formula Description
Precursor Ion [M-H]⁻ Singly charged deprotonated molecule.
Precursor Ion [M-2H]²⁻ Doubly charged deprotonated molecule (for di-sulfonated dyes).
Product Ion [M-H-SO₂]⁻ Loss of sulfur dioxide from the parent ion.

Note: Data is based on general fragmentation behavior for the dye class. researchgate.netupce.cz

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In anthraquinone dyes, characteristic absorption bands for the quinone C=O groups, aromatic C=C stretching, C-N bonds, and the S=O and S-O bonds of the sulfonic acid groups are readily identified. tsijournals.comijesd.org Analysis is often performed on a small sample mixed with potassium bromide (KBr) to form a pellet. tsijournals.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. However, many dyes exhibit strong fluorescence under laser excitation, which can overwhelm the Raman signal.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an advanced technique that overcomes the issue of fluorescence while dramatically enhancing the Raman signal. The dye molecules are adsorbed onto metallic (typically silver or gold) nanostructures, which quenches fluorescence and amplifies the Raman scattering intensity by several orders of magnitude. This allows for the detection and identification of dyes even at very low concentrations. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Anthraquinone Dyes

Technique Wavenumber (cm⁻¹) Assignment
FTIR ~1670 C=O stretching (quinone)
FTIR 1600-1450 Aromatic C=C ring stretching
FTIR ~1280 C-N stretching
FTIR ~1150 & ~1050 Asymmetric & Symmetric S=O stretching (sulfonate)
SERS/Raman ~1350 C-N stretching

Note: Frequencies are representative for the class of anthraquinone dyes. tsijournals.comijesd.orgresearchgate.net

Chromatographic Techniques for Separation and Quantification of C.I. Acid Blue 233 and its Degradation Products

Chromatographic methods are essential for separating C.I. Acid Blue 233 from impurities, by-products, or degradation products that may be present in commercial formulations or environmental samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of synthetic dyes. unl.pt A common approach for sulfonated anthraquinone dyes involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov A gradient elution, typically using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) containing a modifier such as formic acid or ammonium (B1175870) acetate, is employed to separate the components of the mixture. nih.govbohrium.com

Advanced detectors are coupled with HPLC for comprehensive analysis:

Diode Array Detection (DAD): A DAD detector records the full UV-Visible spectrum of each component as it elutes from the column. This provides characteristic spectral information that aids in the identification of the dye and its chromophore-containing degradation products. unl.pt

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides molecular weight and structural information for each separated peak, offering definitive identification. This is particularly valuable for analyzing complex mixtures and identifying unknown degradation products that may lack a characteristic chromophore. bohrium.commarknesbitt.org.uk

Table 4: Representative HPLC Method for Anthraquinone Dye Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient from low to high %B
Flow Rate 0.5 - 1.0 mL/min

Note: This represents a typical method for the analysis of acid dyes. nih.govbohrium.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for separating ionic species.

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates ions based on their charge-to-size ratio. As acid dyes are anionic in basic buffers, they are well-suited for CZE analysis. Separation conditions, particularly the pH of the background electrolyte (BGE), are optimized to ensure the dyes are fully ionized. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): For separating complex mixtures, including neutral degradation products alongside ionic dyes, MEKC is employed. This technique adds a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration. mdpi.com This creates a pseudostationary phase of micelles, allowing for a separation mechanism based on the partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles, similar to chromatography. researchgate.netmdpi.com MEKC is highly effective for resolving mixtures of closely related dyes and their impurities. mdpi.com

Table 5: Typical Capillary Electrophoresis Conditions for Anthraquinone Dyes

Parameter CZE MEKC
Capillary Fused Silica (e.g., 50 µm i.d.) Fused Silica (e.g., 50 µm i.d.)
Background Electrolyte Borate or Phosphate buffer Borate buffer with Sodium Dodecyl Sulfate (SDS)
pH 8.5 - 11 8.5 - 10
Applied Voltage 15 - 25 kV 15 - 25 kV

Note: Conditions are generalized for the separation of anionic dyes. researchgate.netmdpi.com

Advanced UV-Vis Spectrophotometric Studies on Photophysical Properties

Solvent Effects on Absorption and Emission Characteristics

The interaction between a solute and the surrounding solvent molecules can significantly influence the electronic ground and excited states of the solute. This phenomenon, known as solvatochromism, results in shifts in the position, intensity, and shape of absorption and emission bands in the UV-Vis spectrum. wikipedia.org The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that govern these changes. wikipedia.orgresearchgate.net

A systematic study of C.I. Acid Blue 233 would involve recording its UV-Vis absorption and fluorescence emission spectra in a series of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water). wikipedia.orgresearchgate.net Such an analysis would reveal whether the dye exhibits positive solvatochromism (a bathochromic or red shift to longer wavelengths with increasing solvent polarity) or negative solvatochromism (a hypsochromic or blue shift to shorter wavelengths with increasing solvent polarity). wikipedia.org

However, a comprehensive search of scientific databases reveals no specific studies presenting the absorption and emission maxima of C.I. Acid Blue 233 in different solvents. Consequently, a data table illustrating these solvatochromic effects cannot be compiled at this time.

Table 1: Hypothetical Solvent Effects on Absorption and Emission Maxima of C.I. Acid Blue 233

Solvent Polarity Index Absorption λmax (nm) Emission λmax (nm)
Toluene 2.4 Data not available Data not available
Acetone 5.1 Data not available Data not available
Ethanol 5.2 Data not available Data not available
Methanol 6.6 Data not available Data not available

Quantum Yield and Fluorescence Lifetime Measurements (if applicable)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. nih.gov These parameters are crucial for understanding the photophysical behavior of a dye and its potential applications in areas such as fluorescence labeling and sensing. researchgate.netnih.gov

The determination of the fluorescence quantum yield is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. researchgate.net Fluorescence lifetime can be measured using time-domain or frequency-domain techniques. nih.gov

As with the solvatochromic data, there is no published research detailing the fluorescence quantum yield or lifetime of C.I. Acid Blue 233. Therefore, it is not possible to provide specific values for these parameters or to assess whether the compound is fluorescent.

Table 2: Hypothetical Photophysical Properties of C.I. Acid Blue 233 in a Specified Solvent

Parameter Value
Fluorescence Quantum Yield (Φf) Data not available

Computational Chemistry and Theoretical Investigations of C.i. Acid Blue 233

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its color, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties, including its kinetic stability and chemical reactivity. For a dye, this gap is directly related to the energy of absorbed photons and thus its perceived color.

A hypothetical DFT study on C.I. Acid Blue 233 would involve optimizing its molecular geometry and then calculating its molecular orbitals. The resulting data would typically be presented in a table format.

Table 1: Hypothetical DFT-Calculated Electronic Properties of C.I. Acid Blue 233 No published data is available for this compound. The table below is a template for how such data would be presented.

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman) through Computational Modeling

Computational models can predict the spectroscopic signatures of a molecule. Time-Dependent DFT (TD-DFT) is often used to simulate UV-Visible absorption spectra, providing insights into the electronic transitions responsible for the dye's color. Similarly, calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra, which are useful for identifying the molecule's functional groups and bonding characteristics.

Table 2: Hypothetical Predicted Spectroscopic Data for C.I. Acid Blue 233 No published data is available for this compound. The table below illustrates the typical format for such findings.

Spectroscopic Property Predicted Value
Maximum Absorption Wavelength (λmax, nm) Data not available
Key IR Frequencies (cm⁻¹) Data not available

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a dye, MD simulations can provide valuable information about its behavior in solution and its interactions with other molecules, such as solvents or textile fibers.

Dye-Solvent Interaction Modeling

The interaction between a dye and a solvent is crucial for its solubility and the stability of the dye bath. MD simulations can model these interactions by calculating parameters such as the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the dye.

Investigation of Aggregation Phenomena in Solution

Dye molecules often tend to aggregate in solution, which can affect their color and dyeing efficiency. MD simulations can be employed to study the thermodynamic and kinetic factors that drive aggregation, providing a molecular-level understanding of this phenomenon.

Mechanistic Insights into Reactivity and Stability via Theoretical Models

Computational Studies on Degradation Initiation Points and Pathways

Information not available in existing research.

Structure-Reactivity Relationship (SAR) Modeling for Environmental Fate Prediction

Information not available in existing research.

Scientific Literature Lacks Data on Environmental Degradation of C.I. Acid Blue 233

A thorough review of available scientific literature reveals a significant gap in research concerning the environmental transformation and degradation of the chemical compound C.I. Acid Blue 233. Despite targeted searches for data on its abiotic and biotic degradation pathways, no specific studies detailing its photolytic, hydrolytic, or oxidative breakdown were identified. Similarly, research on its biotransformation by microbial strains or specific enzymatic pathways is not present in the public domain.

While general methodologies for studying dye degradation exist, the strict requirement to focus solely on C.I. Acid Blue 233 prevents the extrapolation of data from other, even closely related, compounds. The unique chemical structure of each dye dictates its specific environmental behavior and degradation by-products.

Key areas where research is needed for C.I. Acid Blue 233, but is currently unavailable, include:

Photolytic Studies: Investigations into how different wavelengths of light affect the dye's structure and the identification of resulting photodegradation products.

Hydrolytic Stability: Data on the dye's stability in water under various pH and temperature conditions, which is crucial for understanding its persistence in aquatic environments.

Advanced Oxidation Processes: No studies were found that characterized the by-products or determined the efficacy of methods like ozonation, Fenton reactions, or UV/H₂O₂ in breaking down C.I. Acid Blue 233.

Biodegradation: There is no published research identifying specific microbial consortia or bacterial strains capable of decolorizing or mineralizing this particular dye.

Enzymatic Pathways: The roles of key dye-degrading enzymes such as azoreductases, laccases, and peroxidases in the breakdown of C.I. Acid Blue 233 have not been investigated, and therefore, no data on enzyme kinetics is available.

Due to the absence of specific research findings for C.I. Acid Blue 233 in the requested areas, it is not possible to provide a detailed and scientifically accurate article on its environmental transformation and remediation at this time. Further empirical research is required to fill this knowledge gap.

Environmental Transformation Pathways and Advanced Remediation Technologies for C.i. Acid Blue 233

Biotransformation and Biodegradation Mechanisms

Metabolite Identification and Metabolic Pathway Delineation

A thorough review of publicly available scientific literature reveals a significant gap in the specific research concerning the metabolite identification and metabolic pathway delineation of C.I. Acid Blue 233. While studies on the biodegradation of other acid dyes, such as Acid Blue 113, have identified various metabolites and proposed degradation pathways, similar detailed investigations for C.I. Acid Blue 233 are not readily found.

In general, the biodegradation of azo dyes, a class to which many acid dyes belong, often initiates with the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions. This process typically results in the formation of aromatic amines, which may be further degraded under aerobic conditions. However, without specific studies on C.I. Acid Blue 233, the exact metabolites and the enzymatic processes involved in its transformation remain speculative. The identification of such metabolites is crucial for a comprehensive assessment of the environmental fate and potential toxicity of this dye.

Advanced Wastewater Treatment Technologies for C.I. Acid Blue 233 Removal

Given the challenges associated with the conventional biological treatment of dye-laden wastewater, advanced treatment technologies offer promising alternatives for the efficient removal of compounds like C.I. Acid Blue 233. These technologies are designed to handle recalcitrant organic molecules and can be broadly categorized into adsorption, membrane filtration, and advanced oxidation processes.

Adsorption is a widely employed technique for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. Research into novel adsorbents has focused on materials with high surface area, specific functional groups, and favorable economic and environmental profiles.

Nanomaterials: Nanomaterials such as carbon nanotubes, graphene-based materials, and various metal oxide nanoparticles have demonstrated significant potential for the adsorption of dyes from aqueous solutions. Their high surface-area-to-volume ratio and tunable surface chemistry allow for enhanced adsorption capacities. While specific studies on C.I. Acid Blue 233 are limited, the general principles of electrostatic interaction and surface complexation suggest that nanomaterials could be effective in its removal.

Biomaterials: The use of low-cost and renewable biomaterials as adsorbents has gained considerable attention. Agricultural wastes, chitosan, and microbial biomass are examples of biomaterials that have been investigated for dye removal. These materials often possess functional groups like hydroxyl, carboxyl, and amino groups that can bind with dye molecules. The effectiveness of these biomaterials for C.I. Acid Blue 233 would depend on the specific interactions between the dye's molecular structure and the adsorbent's surface chemistry.

Illustrative Data on Adsorption of Acid Dyes by Novel Adsorbents

Disclaimer: The following table presents representative data for the adsorption of various acid dyes by different novel adsorbents. Specific data for C.I. Acid Blue 233 is not available in the reviewed literature.

AdsorbentTarget DyeAdsorption Capacity (mg/g)Reference
Graphene OxideMethylene Blue~150-500General Literature
ChitosanAcid Orange 7~200-800General Literature
Activated CarbonAcid Blue 25~50-200 neptjournal.com

Membrane filtration processes, including microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, offer a physical barrier to separate dyes from wastewater. The choice of membrane is dependent on the molecular size of the dye and the desired quality of the treated effluent.

Nanofiltration and reverse osmosis are particularly effective for the removal of dissolved dyes like C.I. Acid Blue 233. These processes can achieve high rejection rates for dye molecules, producing a high-quality permeate that can potentially be reused. However, challenges such as membrane fouling, where the dye molecules and other components in the wastewater block the membrane pores, can limit the process efficiency and increase operational costs. Research in this area focuses on the development of fouling-resistant membranes and effective membrane cleaning strategies.

Typical Performance of Membrane Filtration for Acid Dye Removal

Disclaimer: The data in this table is illustrative of the general performance of membrane filtration for acid dye removal and is not specific to C.I. Acid Blue 233.

Membrane ProcessTarget DyeRemoval Efficiency (%)Operating Pressure (bar)
NanofiltrationAcid Red 114>9810-20
Reverse OsmosisAcid Blue 9>9920-40

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants, including dyes. Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis. While AOPs can effectively decolorize and mineralize dyes, they can be energy-intensive and may produce by-products if the degradation is incomplete.

Hybrid systems that combine AOPs with biological treatment offer a synergistic approach. In such systems, the AOP is used as a pre-treatment step to break down the complex and recalcitrant dye molecules into more biodegradable intermediates. The subsequent biological treatment can then more easily mineralize these simpler organic compounds. This combination can lead to a more cost-effective and complete treatment of dye-laden wastewater. While the application of such hybrid systems has been successful for various textile effluents, specific research detailing the treatment of C.I. Acid Blue 233 using this approach is not prominent in the existing literature.

Mechanistic Studies of C.i. Acid Blue 233 Dye Substrate Interactions and Dyeing Kinetics

Kinetic and Thermodynamic Aspects of C.I. Acid Blue 233 Adsorption on Various Fibrous Substrates

The adsorption of C.I. Acid Blue 233 onto fibrous materials is a critical step in the dyeing process, influenced by both kinetic and thermodynamic factors. The study of these aspects provides valuable information on the efficiency and nature of the dye-fiber interaction.

Determination of Adsorption Isotherms and Models (e.g., Langmuir, Freundlich)

Adsorption isotherms are fundamental to describing the equilibrium distribution of dye molecules between the dye bath and the fibrous substrate. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this behavior.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often indicative of chemisorption. Studies on various acid dyes, such as Acid Blue 25 and Acid Blue 129, have shown that the Langmuir model often provides a good fit for the experimental data, suggesting a monolayer adsorption process. upm.edu.mynih.govmdpi.com For instance, in the adsorption of Acid Blue 129 onto almond shells, the Langmuir model yielded a high correlation coefficient (R² = 0.994), indicating its applicability. nih.gov Similarly, the adsorption of Acid Blue 25 on pomelo pith was well-described by the Langmuir model, with a maximum adsorption capacity of 26.9 mg/g. mdpi.com

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. While the Langmuir model often provides a better fit, the Freundlich model can also be applicable, particularly in systems with surface heterogeneity. upm.edu.mynih.govresearchgate.net

The choice between these models is typically based on the correlation coefficient (R²) values obtained from fitting the experimental data. A higher R² value suggests a better fit of the model to the adsorption process.

Table 1: Comparison of Isotherm Models for Acid Dye Adsorption

DyeAdsorbentBest Fit IsothermMaximum Adsorption Capacity (qm)Reference
Acid Blue 25Cempedak Durian PeelLangmuir26.62 mg/g at 60°C upm.edu.my
Acid Blue 129Almond ShellLangmuir11.95 mg/g nih.gov
Acid Blue 25Pomelo PithLangmuir26.9 mg/g mdpi.com
Acid Blue 25Natural SepioliteLangmuir- researchgate.net
Acid Blue 29Waste Tea Activated CarbonLangmuir453.12 mg/g researchgate.net

Quantification of Dye Uptake Kinetics and Rate-Limiting Steps

The kinetics of dye uptake describe the rate at which the dye is adsorbed by the fiber and the mechanism of the adsorption process. The dyeing process generally occurs in three stages: transfer of dye to the fiber surface, adsorption onto the surface, and diffusion into the fiber interior. nanochemres.orgnanochemres.org The slowest of these steps is the rate-limiting step.

Commonly used kinetic models to analyze dye adsorption include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better correlation for the adsorption of acid dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. upm.edu.mynih.govresearchgate.net For example, the adsorption of Acid Blue 25 onto Cempedak durian peel was found to follow the pseudo-second-order model, indicating a chemical adsorption process. upm.edu.my

To further understand the diffusion mechanism, models like the Weber-Morris intraparticle diffusion model and the Boyd model are employed. The intraparticle diffusion model helps to determine if pore diffusion is the rate-limiting step. uctm.edumdpi.com If the plot of dye uptake versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. mdpi.com However, often the plot shows multiple linear regions, indicating that the adsorption process is complex and involves more than one diffusion mechanism. The Boyd model can help distinguish between film diffusion and particle diffusion as the rate-controlling step. upm.edu.my

Thermodynamic Parameters (e.g., ΔH, ΔS, ΔG) of the Dyeing Process

Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) provide insights into the spontaneity and nature of the dyeing process.

Gibbs Free Energy (ΔG): A negative ΔG value indicates that the dyeing process is spontaneous.

Enthalpy (ΔH): A positive ΔH value suggests that the process is endothermic, meaning that an increase in temperature favors the adsorption. Conversely, a negative ΔH indicates an exothermic process. Studies on acid dyes like Acid Blue 25 and Acid Blue 129 have shown the adsorption to be endothermic. upm.edu.mynih.govresearchgate.net

Entropy (ΔS): A positive ΔS value indicates an increase in randomness at the solid-solution interface during the adsorption process.

These parameters are calculated from the variation of the equilibrium constant with temperature. The endothermic nature of acid dye adsorption on various substrates suggests that higher temperatures facilitate the dyeing process. upm.edu.mynih.govresearchgate.net

Table 2: Thermodynamic Parameters for Acid Dye Adsorption

Influence of Auxiliary Chemicals and Dyeing Conditions on Interaction Mechanisms

The efficiency and quality of the dyeing process are significantly influenced by various dyeing conditions and the presence of auxiliary chemicals. These factors can alter the dye-fiber affinity and the diffusion of the dye into the fiber.

Role of pH, Electrolytes, and Temperature in Dye-Fiber Affinity

pH: The pH of the dye bath is a critical factor in the dyeing of protein fibers like wool and polyamide with acid dyes. dyestuffscn.com Acid dyes are anionic, and a low pH (acidic condition) is generally required for effective dyeing. pburch.net In an acidic medium, the amino groups in the protein fibers are protonated, creating positive charges (-NH3+). These positive sites then attract the anionic dye molecules through electrostatic interactions, also known as salt linkages. dyestuffscn.com Therefore, controlling the pH of the dye bath is essential for controlling the rate and extent of dye adsorption. dyestuffscn.com For instance, the highest removal of Acid Blue 25 from an aqueous solution using Cempedak durian peel was achieved at a pH of 2. upm.edu.my

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), can have a dual effect on the dyeing process, depending on the pH of the dye bath. dyestuffscn.comwhiterose.ac.uk In a highly acidic environment (below the isoelectric point of the fiber), where the primary interaction is through salt bonds, electrolytes can act as retarding agents by competing with the dye anions for the cationic sites on the fiber. dyestuffscn.com However, at a pH above the isoelectric point, where hydrogen bonds and van der Waals forces are more dominant, electrolytes can promote dyeing by increasing dye aggregation and reducing its solubility in the dyebath, thus favoring its transfer to the fiber phase. dyestuffscn.comwhiterose.ac.ukwhiterose.ac.uk

Temperature: Temperature plays a crucial role in the dyeing process. Increasing the temperature generally promotes the swelling of the fiber, which facilitates the diffusion of dye molecules into the fiber structure. dyestuffscn.com For many acid dyes, dyeing is carried out at or near boiling temperatures to overcome the diffusion barrier presented by the fiber's structure and to reduce dye aggregation in the dye bath. dyestuffscn.com As indicated by thermodynamic studies, the endothermic nature of the adsorption of many acid dyes means that higher temperatures lead to a higher dye uptake. upm.edu.mynih.gov

Investigation of Leveling and Diffusion Mechanisms

Leveling: Leveling refers to the migration of dye from areas of high concentration to areas of low concentration on the fiber, resulting in a uniform and even dyeing. Leveling agents are often used to achieve this. The control of dyeing parameters such as temperature ramp-up and the gradual addition of acid is also crucial for good leveling. dyestuffscn.com A slow and controlled heating rate allows for a more uniform initial uptake of the dye, preventing unlevel dyeing. dyestuffscn.com

Based on a comprehensive search for scientific and technical information, it is not possible to generate an article on the chemical compound C.I. Acid Blue 233 that adheres to the specified detailed outline.

While the compound C.I. Acid Blue 233 is identified in chemical supplier databases with the CAS Number 12234-68-3, there is a notable absence of published scientific literature, research findings, or technical data regarding its specific mechanistic studies, dye-substrate interactions, dyeing kinetics, or its use in functionalized materials.

The available search results pertain to other, chemically distinct acid dyes (e.g., C.I. Acid Blue 23, C.I. Acid Blue 25, C.I. Acid Blue 106, C.I. Acid Brown 233). Using information from these other compounds would violate the strict requirement to focus solely on C.I. Acid Blue 233.

Therefore, the creation of a "thorough, informative, and scientifically accurate" article as requested is not feasible due to the lack of available source material for this specific chemical compound.

Future Research Directions and Interdisciplinary Prospects for C.i. Acid Blue 233 Studies

Development of Advanced Sensor Technologies for Environmental Monitoring of C.I. Acid Blue 233

The environmental monitoring of dyes like C.I. Acid Blue 233 is critical due to their potential impact on aquatic ecosystems. Future research is increasingly focused on the development of advanced sensor technologies that offer high sensitivity, selectivity, and real-time detection capabilities.

Electrochemical Sensors: These sensors are a promising area of research. For instance, sensors based on fluorine-doped graphene oxide have demonstrated high sensitivity and selectivity for detecting phenolic compounds, a category that some dye molecules fall into. mdpi.com The principle of using modified electrodes to detect specific organic molecules can be adapted for C.I. Acid Blue 233. mdpi.com The development of sensors using materials like gold-graphene nanocomposites, which have shown high sensitivity in detecting uric acid, could also be explored for dye detection. sciopen.com

Optical and Colorimetric Sensors: These sensors offer a visual and often rapid method for detection. Research into pH-sensitive smart films incorporating natural extracts has shown the potential for colorimetric detection of chemical changes. chalmers.se This concept could be tailored to create sensors that change color in the presence of C.I. Acid Blue 233.

Biosensors: Utilizing biological components for detection is another innovative approach. The development of aptasensors, which use nucleic acid aptamers to bind to specific targets, has shown promise for the detection of biomarkers and could be adapted for environmental pollutants like dyes. nih.gov

Sensor TypePotential Materials/MethodsKey Advantages
Electrochemical Sensors Fluorine-doped graphene oxide, Gold-graphene nanocomposites, Boron-doped diamond anodes mdpi.comsciopen.comresearchgate.netHigh sensitivity, Selectivity, Real-time monitoring mdpi.comsciopen.com
Optical/Colorimetric Sensors pH-sensitive films, Carbon dots, Polyaniline chalmers.seVisual detection, Rapidity chalmers.se
Biosensors Aptamers, Enzymes nih.govHigh specificity, Biocompatibility nih.gov

Exploration of C.I. Acid Blue 233 in Material Science Beyond Traditional Dyeing

While C.I. Acid Blue 233 is primarily known for its use in dyeing textiles, its unique chemical properties open doors for its application in other areas of material science.

Advanced Materials: The interaction of dyes with various materials is an area of active research. For example, dyes are being investigated for their role in the development of functional textiles and dye-sensitized solar cells. medchemexpress.com The specific properties of C.I. Acid Blue 233 could be harnessed for creating materials with novel optical or electronic properties. The application of nanotechnology in dye manufacturing is also expected to enhance color brightness and fastness, potentially leading to uses in high-performance textiles for industries like automotive and aerospace. futuremarketinsights.com

Functional Coatings and Films: The ability of acid dyes to bind to protein fibers like wool and silk suggests potential applications in creating functional coatings for various substrates. massey.ac.nzscolorant.com These coatings could impart specific properties such as light-filtering or altered surface chemistry.

Research and Diagnostics: Dyes are fundamental tools in biological research for observing cell structures and tracking biomolecules. medchemexpress.com While not a primary application, the fluorescent properties of some acid dyes could be explored for specific imaging or diagnostic purposes. nih.gov

Integration of Machine Learning and AI for Predictive Modeling of Dye Behavior

The complexity of dye behavior in various systems presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can model and predict dye properties and interactions, accelerating research and optimizing industrial processes.

Predicting Adsorption and Degradation: ML models, such as artificial neural networks (ANNs), random forests, and support vector machines, have been successfully used to predict the adsorption capacity of different materials for dyes and to model their degradation processes. researchgate.netmdpi.comfrontiersin.org These models can analyze complex, non-linear relationships between various factors like pH, temperature, and concentration to predict the efficiency of dye removal from wastewater. mdpi.com For instance, studies have used AI algorithms to achieve high accuracy in forecasting the amount of residual dye in manufacturing processes. researchgate.net

Designing New Dyes and Materials: Computational chemistry and ML can be used to predict the properties of new dye molecules, aiding in the design of more sustainable and effective dyes. rsc.org By understanding the structure-property relationships, researchers can virtually screen potential candidates before synthesizing them in the lab.

Application AreaMachine Learning/AI TechniquePotential Impact
Environmental Remediation Artificial Neural Networks (ANNs), Random Forests, Support Vector Machines (SVM) researchgate.netmdpi.comfrontiersin.orgnih.govAccurate prediction of dye adsorption and degradation, Optimization of wastewater treatment. researchgate.netmdpi.com
Process Optimization AI-driven analytics, IoT-enabled monitoring futuremarketinsights.comIncreased efficiency, Reduced waste and energy consumption in dyeing processes. futuremarketinsights.comresearchgate.net
Material & Dye Design Computational Chemistry, Generative Models rsc.orgAccelerated discovery of new, sustainable dyes and functional materials. rsc.org

Sustainable Management Strategies for C.I. Acid Blue 233 in the Dyeing Industry Life Cycle

The growing demand for sustainable and eco-friendly textile solutions is driving the development of new management strategies for dyes like C.I. Acid Blue 233 throughout their life cycle. futuremarketinsights.com

Life Cycle Assessment (LCA): LCA is a comprehensive method for quantifying the environmental impacts associated with a product's entire life, from resource extraction to disposal. europa.eu Applying LCA to the C.I. Acid Blue 233 dyeing process can help identify "hotspots" of environmental impact, such as high energy consumption or wastewater generation. massey.ac.nzosti.gov This information is crucial for developing targeted strategies to improve sustainability.

Eco-Friendly Dyeing Processes: Research is focused on developing greener dyeing technologies that reduce water and energy consumption. futuremarketinsights.comskyquestt.com This includes the use of ultrasonic waves in the dye bath and the development of low-water or waterless dyeing techniques. massey.ac.nzskyquestt.com

Biodegradable and Bio-Based Dyes: A significant trend is the development of biodegradable and bio-based acid dyes derived from renewable sources like plant extracts and microorganisms. futuremarketinsights.commeghmaniglobal.com These offer a more sustainable alternative to traditional synthetic dyes. skyquestt.com

Wastewater Treatment and Resource Recovery: Advanced biological and chemical methods are being employed to treat dye-containing wastewater effectively. nih.govtandfonline.com Strategies like mycoremediation (using fungi) and bio-electrochemical degradation show promise for breaking down dye molecules into non-toxic substances. ijbpas.comresearchgate.netmdpi.com Furthermore, there is a growing focus on resource recovery from wastewater, including the recycling of water for subsequent dyeing cycles. europa.eu

StrategyDescriptionKey Benefits
Life Cycle Assessment (LCA) A systematic analysis of the environmental impacts of the dye's entire life cycle. europa.euIdentifies areas for environmental improvement, avoids burden-shifting. europa.eu
Green Dyeing Technologies Innovations like ultrasonic-assisted dyeing and low-water use processes. futuremarketinsights.commassey.ac.nzskyquestt.comReduced consumption of water, energy, and chemicals. massey.ac.nz
Sustainable Dye Formulations Development of biodegradable and bio-based dyes from renewable sources. futuremarketinsights.commeghmaniglobal.comReduced environmental persistence and toxicity. skyquestt.com
Advanced Wastewater Treatment Use of bioremediation, advanced oxidation processes, and membrane filtration. nih.govtandfonline.comEffective removal of dye from effluents, potential for water and resource recovery. europa.eu

Q & A

Q. What statistical strategies optimize experimental parameters for dyeing efficiency studies with C.I. Acid Blue 233?

  • Methodology : Design a response surface methodology (RSM) experiment varying temperature, pH, and dye concentration. Analyze data via ANOVA to identify significant factors and interactions .
  • Validation : Confirm optimal conditions through confirmatory runs and compare with machine learning predictions (e.g., neural networks trained on historical data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.